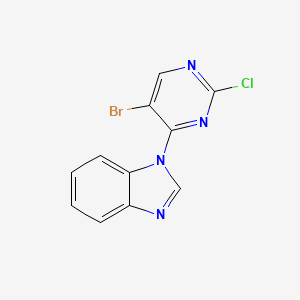
2-Chloro-4-(benzimidazol-1-yl)-5-bromopyrimidine
Cat. No. B8561813
M. Wt: 309.55 g/mol
InChI Key: QQHCFGLJXCMAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06316444B1
Procedure details


To a suspension of NaH (23 mg) in 1.5 mL of DMF was added benzimidazole (111 mg). After gas evolution ceased, the mixture was stirred at room temperature for 10 min, then added to a solution of 2,4-dichloro-5-bromopyrimidine (178 mg) in 1 mL of DMF. The mixture was stirred for 3 h at room temperature, then diluted with 10 mL of EtOAc and quenched with 5 mL of water. The phases were separated and the organic phase was washed with 5 mL of water and 5 mL of brine, then dried over Na2SO4 and concentrated. The residue was purified by flash chromatography, eluting with 4:1 hexanes-acetone to provide 151 mg of the title compound (polar isomer) and 15 mg of the regioisomer 2-(benzimidazol-1-yl)-4-chloro-5-bromopyrimidine (nonpolar isomer). Mass spectrum (ESI) 310.9 (M+1).






Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[N:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[NH:5][CH:4]=1.[Cl:12][C:13]1[N:18]=[C:17]([Cl:19])[C:16]([Br:20])=[CH:15][N:14]=1>CN(C=O)C.CCOC(C)=O>[Cl:12][C:13]1[N:18]=[C:17]([N:3]2[C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=3[N:5]=[CH:4]2)[C:16]([Br:20])=[CH:15][N:14]=1.[N:3]1([C:13]2[N:18]=[C:17]([Cl:19])[C:16]([Br:20])=[CH:15][N:14]=2)[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[N:5]=[CH:4]1 |f:0.1|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
111 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=CNC2=C1C=CC=C2
|
Step Three
|
Name
|
|
|
Quantity
|
178 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)Br
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 3 h at room temperature
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with 5 mL of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase was washed with 5 mL of water and 5 mL of brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 4:1 hexanes-acetone
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C(=N1)N1C=NC2=C1C=CC=C2)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 151 mg |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(C=NC2=C1C=CC=C2)C2=NC=C(C(=N2)Cl)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
